molecular formula C17H13ClN2OS B2385125 N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide CAS No. 726153-55-5

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide

Cat. No.: B2385125
CAS No.: 726153-55-5
M. Wt: 328.81
InChI Key: AZRJIDHZHAHFOV-UHFFFAOYSA-N
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Description

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a biphenyl group and a thiazole ring, which are connected to a chloroacetamide moiety

Preparation Methods

The synthesis of N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under acidic or basic conditions.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate biphenyl boronic acids or stannanes.

    Introduction of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole-biphenyl intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring and biphenyl group can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The biphenyl group can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: This compound may have potential biological activity, making it a candidate for studies on its effects on various biological systems.

    Industry: The unique chemical structure of this compound makes it a potential candidate for use in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through binding interactions facilitated by its thiazole and biphenyl moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

These compounds share the thiazole and biphenyl moieties but differ in the substituents attached to the thiazole ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-10-16(21)20-17-19-15(11-22-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRJIDHZHAHFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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